Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Description
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl carboxylate group at position 2 and a complex sulfonamide-linked aromatic substituent at position 3.
Properties
IUPAC Name |
methyl 3-[[2-[2-[(2,5-dichlorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5S3/c1-29-20(26)19-15(8-9-30-19)23-18(25)11-31-16-5-3-2-4-14(16)24-32(27,28)17-10-12(21)6-7-13(17)22/h2-10,24H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPWZQXXSIJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an amine derivative to form the sulfonamide linkage.
Coupling reactions: The final step involves coupling the thiophene derivative with the sulfonamide intermediate under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl moiety.
Scientific Research Applications
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other thiophene derivatives, particularly those with sulfonamide or aryl substituents.
Structural and Molecular Comparisons
*Estimated molecular weight based on structural derivation.
Key Differences:
Substituent Complexity: The target compound replaces the simple aminophenyl group in the analogous structure with a dichlorophenylsulfonamidophenyl group. This introduces two chlorine atoms and a sulfonyl moiety, enhancing steric bulk and electron-withdrawing effects .
Electronic Effects: The 2,5-dichlorophenyl group increases lipophilicity and may influence intermolecular interactions (e.g., hydrogen bonding via the sulfonamide group) compared to the electron-donating amino group in the simpler analog .
Functional Implications
- Synthetic Accessibility : The dichlorophenylsulfonamide group requires multi-step synthesis, including sulfonation and nucleophilic substitution, as outlined in general organic chemistry protocols .
- The chlorine atoms may enhance target binding via hydrophobic interactions .
Spectroscopic Characterization
Both compounds would require NMR (¹H, ¹³C) and mass spectrometry for structural validation. The target compound’s ¹H-NMR spectrum would show distinct downfield shifts for sulfonamide protons (~10–12 ppm) and aromatic protons adjacent to chlorine atoms, differing from the simpler analog’s aminophenyl signals .
Research Findings and Data Gaps
- Existing Data : The analogous compound (CAS 477869-07-1) has been characterized via NMR and mass spectrometry, confirming its structure . Similar sulfonamide-thiophene hybrids are documented in pesticide chemistry, though with distinct substitution patterns (e.g., triazine-linked sulfonylureas in ).
- Unresolved Questions: No experimental data on the target compound’s solubility, stability, or bioactivity are available. Further studies could explore its thermodynamic properties (e.g., hydrate formation, per methodologies in ) or synthetic optimization .
Biological Activity
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, a compound characterized by its complex structure and diverse functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its anti-cancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₁Cl₂N₃O₃S₂
- Molecular Weight : 376.28 g/mol
- CAS Number : 477887-65-3
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of thiophene derivatives, including this compound. Research indicates that compounds with thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound induces apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial depolarization and reactive oxygen species (ROS) generation. This pathway is crucial for triggering programmed cell death in malignancies such as leukemia and lymphoma .
- In vitro studies demonstrated that this compound effectively reduced cell viability in sensitive cancer cell lines at low micromolar concentrations after 48 hours of exposure .
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Case Studies :
- A study published in PLOS ONE investigated a series of thiophene derivatives, including this compound, noting their ability to induce phosphatidylserine externalization—a hallmark of early apoptosis—alongside ROS accumulation .
- The study found that this compound significantly inhibited the proliferation of acute lymphoblastic leukemia (ALL) cells.
Anti-Inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The presence of sulfonamide and thiophene groups in the structure is believed to contribute to these effects by modulating inflammatory pathways.
- Research Findings :
Comparative Analysis of Biological Activities
Q & A
Basic: What are the recommended analytical techniques to confirm the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify functional groups (e.g., sulfonyl, thiophenecarboxylate) and assess stereochemical purity. Compare spectral data with computational predictions or reference compounds .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Use gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to detect isotopic patterns matching the molecular formula.
Advanced: How can synthetic routes be optimized to improve yield and reduce byproducts?
Answer:
- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling to enhance efficiency in forming sulfanyl/sulfonyl linkages. Monitor reaction kinetics via in-situ FTIR .
- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF, DMSO) for solubility of intermediates. Use microwave-assisted synthesis to reduce reaction time and side reactions .
- Purification Strategies: Employ column chromatography with silica gel or reverse-phase C18 stationary phases. For persistent byproducts, use recrystallization in ethanol/water mixtures .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to screen for inhibition of tyrosine kinases (e.g., EGFR, VEGFR) due to the compound’s sulfonylurea-like motifs .
- Cytotoxicity Testing: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include controls for solvent effects (e.g., DMSO ≤0.1%) .
Advanced: How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy?
Answer:
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites or degradation products in plasma/tissue homogenates. Compare pharmacokinetic parameters (e.g., AUC, C) .
- Orthogonal Assays: Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized receptors .
- Formulation Adjustments: Improve bioavailability using lipid nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .
Basic: What are the critical stability considerations for long-term storage?
Answer:
- Storage Conditions: Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of sulfhydryl groups. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles .
- Degradation Monitoring: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track hydrolysis of the methyl ester or sulfonamide groups .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonylurea receptor 1). Focus on key residues (e.g., Lys, Tyr) .
- QSAR Modeling: Generate 3D descriptors (e.g., polar surface area, logP) to correlate substituent effects (e.g., dichlorophenyl position) with activity. Validate with leave-one-out cross-validation .
Basic: How can researchers validate the compound’s selectivity across related biological targets?
Answer:
- Panel Screening: Test against a panel of 50+ kinases or GPCRs (e.g., Eurofins Cerep panels) at 10 µM. Use Z’-factor >0.5 to ensure assay robustness .
- Counter-Screens: Include off-target assays (e.g., cytochrome P450 inhibition) to rule out nonspecific effects. Compare IC values across targets .
Advanced: What strategies mitigate solubility limitations in aqueous assays?
Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without disrupting cellular membranes. Confirm compatibility via hemolysis assays .
- Prodrug Derivatization: Synthesize phosphate or glycoside prodrugs to enhance hydrophilicity. Evaluate hydrolytic activation in serum-containing media .
Basic: What spectroscopic methods characterize electronic properties of the thiophene core?
Answer:
- UV-Vis Spectroscopy: Analyze absorbance maxima (250–350 nm) in ethanol to assess π→π* transitions. Compare with TD-DFT calculations for validation .
- Fluorescence Quenching: Titrate with iodide ions to study excited-state interactions. Calculate Stern-Volmer constants to quantify quenching efficiency .
Advanced: How can researchers design analogs to probe the role of the dichlorophenyl moiety?
Answer:
- Isosteric Replacement: Substitute chlorine with fluorine or methyl groups to evaluate steric/electronic effects. Use X-ray crystallography to confirm binding pose changes .
- Fragment-Based Design: Synthesize truncated analogs (e.g., without the sulfonamide group) to isolate contributions of specific substituents to target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
